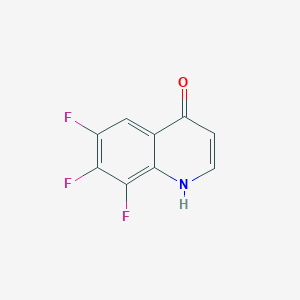

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

6,7,8-trifluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-5-3-4-6(14)1-2-13-9(4)8(12)7(5)11/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOLWQHYWNESLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C(=C(C=C2C1=O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Analytical Profiling of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one: Predicted NMR and Mass Spectrometry

Executive Summary

The compound 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (Molecular Formula: C9H4F3NO, Monoisotopic Mass: 199.0245 Da) serves as a critical synthetic intermediate in the development of broad-spectrum fluoroquinolone antibiotics, such as lomefloxacin and ofloxacin derivatives[1][2]. Accurate structural characterization of this scaffold is paramount for downstream functionalization, particularly at the C-7 position where nucleophilic aromatic substitution (S_NAr) typically occurs.

This technical guide provides an authoritative framework for the predicted Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles of this molecule. By detailing the causality behind experimental choices and providing self-validating protocols, this document empowers analytical chemists and drug development professionals to unequivocally confirm the structural integrity of this key intermediate.

Mass Spectrometry (LC-HRMS/MS) Profiling

Ionization Dynamics and Fragmentation Causality

In electrospray ionization (ESI), the basic secondary amine (in its tautomeric form) and the highly polarized carbonyl group at C-4 make the molecule highly amenable to positive ion mode detection[3][4]. The addition of 0.05% Formic Acid (FA) to the mobile phase is a critical experimental choice; unlike stronger acids (e.g., Trifluoroacetic acid), FA provides abundant protons to facilitate the formation of the [M+H]⁺ adduct without causing severe ion suppression[3].

During Collision-Induced Dissociation (CID), the molecule exhibits hallmark fluoroquinolone fragmentation pathways. The most prominent predicted neutral losses include the expulsion of hydrogen fluoride (HF, -20 Da) due to the dense fluorination at C-6, C-7, and C-8, and the loss of carbon monoxide (CO, -28 Da) resulting from the high-energy ring contraction of the 4-quinolone core[4].

Predicted Exact Mass and Collision Cross Section (CCS)

Modern mass spectrometry increasingly relies on Ion Mobility Spectrometry (IMS) to provide an orthogonal dimension of separation based on molecular shape and charge[4]. The predicted Collision Cross Section (CCS) values provide a highly specific fingerprint for the molecule, allowing differentiation from isobaric impurities.

Table 1: Predicted MS Adducts and CCS Values

| Adduct Species | Predicted m/z | Predicted CCS (Ų) | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 200.03178 | 133.2 | Positive ESI |

| [M+Na]⁺ | 222.01372 | 145.9 | Positive ESI |

| [M+K]⁺ | 237.98766 | 140.6 | Positive ESI |

| [M-H]⁻ | 198.01722 | 132.4 | Negative ESI |

| [M+HCOO]⁻ | 244.02270 | 152.0 | Negative ESI |

Data derived from computational modeling via PubChemLite database standards[1].

Self-Validating LC-MS/MS Protocol

To ensure data trustworthiness, the following LC-MS/MS protocol incorporates internal system suitability checks.

Step-by-Step Methodology:

-

System Calibration: Calibrate the TOF or Orbitrap mass analyzer using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Self-Validation Check: The mass error of the calibrant must be < 2 ppm before proceeding.

-

Sample Preparation: Dissolve 1 mg of the analyte in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 50:50 H₂O:Acetonitrile containing 0.05% Formic Acid[3].

-

Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Precursor Isolation & CID: Isolate the [M+H]⁺ precursor at m/z 200.03 using the quadrupole. Apply a Normalized Collision Energy (NCE) sweep of 20, 30, and 40 eV to capture both low-energy (HF loss) and high-energy (CO loss) fragmentation events.

Fig 1. High-resolution LC-MS/MS workflow for the characterization of fluoroquinolone intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality

The selection of the NMR solvent is dictated by the physicochemical properties of the fluoroquinolone core. The highly planar bicyclic ring system exhibits strong intermolecular hydrogen bonding (between the N-H and C=O groups) and robust π-π stacking. Consequently, the molecule is poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ is the solvent of choice because its high polarity disrupts these intermolecular forces, preventing aggregation and yielding sharp, well-resolved resonance lines[3][5].

Predicted Multinuclear Shifts (¹H, ¹³C, ¹⁹F)

The presence of three adjacent fluorine atoms (C-6, C-7, C-8) creates a highly complex spin system due to extensive heteronuclear scalar coupling (J-coupling)[5].

-

¹⁹F NMR Dynamics: The high gyromagnetic ratio of ¹⁹F makes it nearly as sensitive as ¹H[6]. The F-7 atom, flanked by F-6 and F-8, will typically appear as a triplet or a doublet of doublets due to ³J_F-F coupling (~20 Hz).

-

¹H NMR Dynamics: The H-5 proton will present as a complex multiplet (typically a doublet of doublets of doublets, ddd) due to ortho, meta, and para couplings to the three fluorine atoms.

Table 2: Predicted NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Expected Coupling Dynamics |

|---|---|---|---|---|

| ¹H | N-H (1) | 11.5 - 12.0 | br s | Broadened by quadrupolar relaxation of ¹⁴N |

| ¹H | C-H (2) | 7.8 - 8.0 | d / dd | ³J_H2-H3 ~ 7.5 Hz |

| ¹H | C-H (3) | 6.0 - 6.2 | d | ³J_H3-H2 ~ 7.5 Hz |

| ¹H | C-H (5) | 7.5 - 7.7 | ddd | ³J_H-F, ⁴J_H-F, ⁵J_H-F interactions |

| ¹⁹F | C-F (6) | -135.0 to -140.0 | dd | ³J_F-F ~ 20 Hz |

| ¹⁹F | C-F (7) | -155.0 to -160.0 | t / dd | Flanked by F-6 and F-8 |

| ¹⁹F | C-F (8) | -145.0 to -150.0 | dd | ³J_F-F ~ 20 Hz |

| ¹³C | C=O (4) | ~175.0 | s | Characteristic quinolone carbonyl |

| ¹³C | C-F (6,7,8)| 135.0 - 150.0 | dt / dd | Large ¹J_C-F couplings (~240 - 250 Hz) |

Self-Validating NMR Acquisition Protocol

To guarantee spectral integrity, especially when resolving complex ¹⁹F-¹H and ¹⁹F-¹⁹F couplings, strict adherence to a self-validating acquisition sequence is required.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of 99.9% DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

-

Probe Tuning & Matching: Manually tune the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize power transfer and sensitivity.

-

Shimming & Lock Validation: Lock the spectrometer to the deuterium frequency of DMSO-d₆ (2.50 ppm). Self-Validation Check: Adjust the Z-shims until the residual ¹H solvent peak (DMSO-d₅) exhibits a half-height linewidth (W_1/2) of < 1.0 Hz. Poor shimming will artificially broaden the complex H-5 multiplet.

-

Multinuclear Acquisition:

-

¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

-

¹⁹F NMR: Acquire 64 scans. Crucial Step: Run both a standard ¹⁹F spectrum and a proton-decoupled ¹⁹F{¹H} spectrum to easily distinguish F-F couplings from H-F couplings.

-

¹³C NMR: Acquire 1024–2048 scans with a D1 of 2 seconds. Expect severe signal splitting for C-5, C-6, C-7, C-8, and C-8a due to ¹J, ²J, and ³J C-F couplings.

-

Fig 2. Multi-nuclear NMR acquisition and structural validation protocol.

References

- Université du Luxembourg. "PubChemLite - 6,7,8-trifluoro-1,4-dihydroquinolin-4-one (C9H4F3NO)". PubChemLite Database.

- National Institutes of Health (NIH) / PMC. "Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux". NIH PubMed Central.

- Waters Corporation / LCMS.cz. "Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone: Ion Mobility Mass Spectrometry". LCMS Application Notes.

- National Institutes of Health (NIH) / PubMed. "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters". PubMed.

- International Journal of Chemistry Studies. "Synthesis and spectral characterization of fluoroquinolone-ofloxacin". Chemistry Journal.

Sources

- 1. PubChemLite - 6,7,8-trifluoro-1,4-dihydroquinolin-4-one (C9H4F3NO) [pubchemlite.lcsb.uni.lu]

- 2. chemistryjournal.in [chemistryjournal.in]

- 3. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Structural-Activity Relationship (SAR) and Synthetic Utility of 6,7,8-Trifluoroquinolones

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 6,7,8-trifluoroquinolone scaffold represents a pivotal juncture in modern antimicrobial and antiviral drug discovery. While fully elaborated fluoroquinolones (e.g., ciprofloxacin, lomefloxacin) are the final clinical agents, the 6,7,8-trifluoroquinolone core serves as both the fundamental pharmacophore and the critical synthetic intermediate. This whitepaper dissects the Structure-Activity Relationship (SAR) of this polyfluorinated core, explains the mechanistic causality behind its regioselective functionalization, and provides a self-validating experimental framework for synthesizing advanced 7-substituted-6,8-difluoroquinolone therapeutics.

Mechanistic SAR: Decoding the Polyfluorinated Core

The addition of fluorine atoms to the quinolone ring fundamentally alters both its physicochemical properties and its biological target affinity. The 6,7,8-trifluoroquinolone core is uniquely primed for both high-affinity target binding and downstream synthetic elaboration.

-

C-6 Fluorine (The Anchor): The introduction of a fluorine at the C-6 position is the defining feature of all modern fluoroquinolones. It significantly enhances the lipophilicity of the molecule, facilitating rapid penetration through the bacterial cell wall and outer membrane porins. Furthermore, it increases the binding affinity to the primary targets—DNA gyrase and Topoisomerase IV—by stabilizing the drug-enzyme-DNA ternary complex.

-

C-8 Fluorine (The Spectrum Expander): The presence of an additional fluorine at the C-8 position (yielding a 6,8-difluoro final product) drastically increases antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and improves oral bioavailability[1]. However, halogenation at the 8-position can increase phototoxicity by promoting the generation of reactive oxygen species under UV irradiation[2].

-

C-7 Fluorine (The Synthetic Linchpin): Unlike the C-6 and C-8 fluorines, which are retained in the final drug for biological efficacy, the C-7 fluorine acts as a highly activated leaving group. Its primary role is to enable the introduction of structural diversity (typically basic amines like piperazine or pyrrolidine) via Nucleophilic Aromatic Substitution (SNAr)[3].

-

N-1 Substituent (The Conformer): Bulky alkyl or cycloalkyl groups (e.g., cyclopropyl, ethyl, or 2,4-difluorophenyl) at the N-1 position dictate the spatial conformation of the molecule, optimizing the steric fit within the topoisomerase binding pocket[4].

Fig 1: Structural-Activity Relationship (SAR) map of the 6,7,8-trifluoroquinolone scaffold.

The Chemistry of Activation: Regioselective SNAr at C-7

The utility of 6,7,8-trifluoroquinolones lies in their extreme regioselectivity during nucleophilic attack. When exposed to secondary amines, substitution occurs exclusively at the C-7 position, leaving the C-6 and C-8 fluorines intact[4].

The Causality of Regioselectivity: This selectivity is driven by electronic resonance. The C-7 position is located para to the strongly electron-withdrawing C-4 carbonyl group. When a nucleophile attacks C-7, the resulting negative charge in the intermediate (Meisenheimer complex) is delocalized directly onto the electronegative oxygen of the carbonyl group. Attack at C-6 or C-8 does not offer this direct resonance stabilization. Consequently, the activation energy for C-7 displacement is substantially lower, making it the exclusive site of reaction[5].

Quantitative Data: SAR Impact of Core Modifications

The following tables summarize the pharmacological and physicochemical impacts of substituting the 6,7,8-trifluoro core to yield active clinical agents.

Table 1: SAR Impact of Quinolone Core Substitutions

| Position | Substituent | Primary Pharmacological Impact | Mechanistic Rationale |

| N-1 | Cyclopropyl | Broad-spectrum potency | Optimal steric bulk for DNA gyrase binding pocket. |

| C-6 | Fluorine (-F) | Increased target affinity | Enhances cell wall penetration; essential for baseline activity. |

| C-7 | Piperazine | Anti-Gram-negative activity | Basic amine interacts with DNA phosphate backbone. |

| C-8 | Fluorine (-F) | Enhanced Gram-positive activity | Increases lipophilicity; however, increases UV radical formation. |

| C-8 | Methoxy (-OCH3) | Reduced phototoxicity | Electron-donating group stabilizes the excited state. |

Table 2: Comparative in vitro Potency and Phototoxicity

| Compound Scaffold | C-8 Substituent | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) | Phototoxicity Potential |

| Ciprofloxacin | -H | 0.50 | 0.015 | Low |

| Lomefloxacin | -F | 0.25 | 0.030 | High |

| Moxifloxacin | -OCH3 | 0.06 | 0.030 | Very Low |

(Data synthesized from standard fluoroquinolone SAR literature and patent evaluations[1],[2])

Experimental Methodology: Standardized SNAr Protocol

To harness the 6,7,8-trifluoroquinolone core, researchers must execute a highly controlled SNAr reaction. The following protocol details the synthesis of a 7-substituted-6,8-difluoroquinolone (e.g., a Lomefloxacin or Fleroxacin analog) using a self-validating methodology.

Objective

Synthesize 1-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid from its 6,7,8-trifluoro precursor.

Step-by-Step Protocol & Causality

Step 1: Substrate Solvation & Activation

-

Action: Suspend 1.0 equivalent of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in anhydrous acetonitrile or DMSO (10 mL/g).

-

Causality: Aprotic polar solvents (DMSO, CH3CN) are strictly required because they solvate the nucleophile without hydrogen-bonding to it. This leaves the amine's lone pair fully exposed, maximizing its nucleophilicity[4].

Step 2: Acid Scavenging

-

Action: Add 2.0–3.0 equivalents of triethylamine (Et₃N) or finely milled K₂CO₃.

-

Causality: The SNAr reaction generates hydrofluoric acid (HF) as a byproduct. Without a basic scavenger, HF will rapidly protonate the secondary amine nucleophile, converting it into a non-nucleophilic ammonium salt and stalling the reaction[2].

Step 3: Nucleophilic Attack

-

Action: Add 1.1–1.5 equivalents of the desired nucleophile (e.g., piperazine). Heat the mixture to 80–100 °C under continuous stirring for 2–5 hours.

-

Causality: While the C-7 position is highly electrophilic, the steric bulk of complex amines requires elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex[5].

Step 4: In-Process Validation (TLC/HPLC)

-

Action: Monitor the reaction via TLC (Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide = 15:5:1).

-

Self-Validation: The starting trifluoroquinolone is highly non-polar compared to the amine-substituted product. A complete disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active spot validates the completion of the displacement[1].

Step 5: Isolation and Purification

-

Action: Cool the mixture to room temperature. Pour the mixture into ice water to precipitate the product. Filter the yellow crystalline precipitate and wash with cold water and ethanol.

-

Causality: The zwitterionic nature of the final 7-amino-quinolone-3-carboxylic acid makes it poorly soluble in cold water and ethanol, allowing for high-purity recovery via simple precipitation without the need for complex chromatography[3].

Fig 2: Self-validating experimental workflow for the regioselective SNAr at the C-7 position.

Mechanism of Action of the Final Synthesized Agents

Once the 6,7,8-trifluoroquinolone is successfully converted into a 7-substituted-6,8-difluoroquinolone, the resulting molecule acts as a potent bactericidal agent. The mechanism relies on trapping bacterial Type II topoisomerases (DNA Gyrase in Gram-negative bacteria; Topoisomerase IV in Gram-positive bacteria) in a cleavage complex, resulting in lethal double-strand DNA breaks[2].

Fig 3: Mechanism of action pathway for 6,8-difluoroquinolone antibacterial agents.

References

-

[1] US5051509A - Novel quinolonecarboxylic acid derivatives. Google Patents. URL:

-

[2] Hybrid Antibacterials. DNA polymerase:topoisomerase inhibitors. PubMed Central (PMC), National Institutes of Health. URL:[Link]

-

[3] Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, ACS Publications (2005). URL:[Link]

-

[5] Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. PubMed Central (PMC), National Institutes of Health. URL:[Link]

-

[4] Regioselective Displacement Reactions of 1-Cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylic Acid with Amine Nucleophiles. Chemical & Pharmaceutical Bulletin, J-Stage (1990). URL:[Link]

Sources

- 1. US5051509A - Novel quinolonecarboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Hybrid Antibacterials. DNA polymerase:topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Displacement Reactions of 1-Cyclopropyl-5, 6, 7, 8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylic Acid with Amine Nucleophiles [jstage.jst.go.jp]

- 5. Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Commercial Availability and Synthetic Methodologies of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

As a Senior Application Scientist in pharmaceutical development, navigating the procurement and synthesis of highly specific fluorinated heterocycles is a critical path in drug discovery. 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (CAS: 1020087-32-4) is a highly specialized building block, serving as the foundational core for numerous third- and fourth-generation fluoroquinolone antibiotics, antimalarials, and target-specific kinase inhibitors.

This technical guide deconstructs the commercial landscape, physicochemical properties, and the field-proven synthetic methodologies required to generate and validate this compound.

Chemical Identity & Commercial Availability

Historically, fluorinated quinolones were synthesized entirely in-house. Today, the globalization of specialty chemical suppliers has made 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one commercially accessible for research and scale-up applications. Suppliers such as BLD Pharm[1] and AA Blocks[2] provide this intermediate at high purity grades suitable for immediate downstream functionalization.

Table 1: Quantitative Data and Commercial Specifications

| Property | Value | Specification Standard |

| Chemical Name | 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one | IUPAC Nomenclature |

| CAS Registry Number | 1020087-32-4 | Chemical Abstracts Service[1] |

| Molecular Formula | C9H4F3NO | Elemental Composition[2] |

| Molecular Weight | 199.13 g/mol | Monoisotopic Mass: 199.0245 Da |

| Commercial Purity | ≥ 97.0% (HPLC/NMR) | Standard Reagent Grade[1] |

| Physical Appearance | Solid (Powder/Crystal) | Visual Inspection |

Core Synthetic Methodology: The Gould-Jacobs Pathway

When commercial procurement is not viable, or when isotopic labeling is required, the compound must be synthesized de novo. The industry-standard route to the 4-quinolone core is the Gould-Jacobs reaction [3].

Causality in Experimental Design: The choice of starting material—2,3,4-trifluoroaniline —is highly strategic. In the Gould-Jacobs cyclization of asymmetric anilines, regioselectivity is often poor, leading to complex isomeric mixtures[3]. However, the steric and electronic influence of the fluorine atom at the C-3 position of the aniline ring directs the thermal cyclization exclusively to the C-6 position of the aniline. This specific ring closure translates perfectly to the C-8 position of the resulting quinoline, ensuring a high-yield, regiopure 6,7,8-trifluoroquinolone core without the need for exhaustive chromatographic separation.

Fig 1: Gould-Jacobs synthetic sequence for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) checkpoint to verify the chemical state before proceeding, eliminating downstream failures.

Phase 1: Enamine Condensation

-

Charge: In a 500 mL round-bottom flask equipped with a short-path distillation head, combine 2,3,4-trifluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat: Ramp the temperature to 120–130°C under a steady nitrogen sweep[4].

-

Validation Checkpoint 1: Monitor the distillation receiver. The reaction is driven forward by the removal of ethanol. The stoichiometric collection of ethanol (approx. 1 equivalent volume) physically validates the complete conversion of the starting materials into the anilidomethylenemalonate intermediate.

Phase 2: Thermal Cyclization

-

Solvent Addition: To the crude intermediate, add Dowtherm A (10 volumes).

-

Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is explicitly chosen because it remains a stable, inert liquid at 250°C. This provides the massive thermal energy required for the ketene intermediate to undergo electrophilic aromatic substitution without causing solvent degradation or substrate charring[3].

-

-

Cyclization: Heat the mixture to 250°C for 45–60 minutes[4].

-

Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The complete disappearance of the intermediate spot and the emergence of a highly UV-active spot at a lower Rf confirms the successful ring closure to ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Phase 3: Saponification & Decarboxylation

-

Hydrolysis: Cool the reaction mixture to room temperature. Precipitate the ester using hexanes, filter, and resuspend the solid in 10% aqueous NaOH. Reflux for 2 hours, then acidify with 1M HCl to pH 2 to precipitate the carboxylic acid.

-

Decarboxylation: Isolate the acid and heat it in a high-boiling solvent (e.g., quinoline with catalytic copper powder) at 200°C until CO2 evolution ceases.

-

Validation Checkpoint 3: Subject the final isolated solid to LC-MS analysis. The spectrum must show an [M+H]+ peak at m/z 200.0, definitively confirming the loss of the carboxyl group and the successful generation of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one[2].

Downstream Functionalization in Drug Development

Once the 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one core is secured, it acts as a highly versatile canvas for medicinal chemists. The unique trifluoro-substitution pattern allows for orthogonal functionalization. The N-1 position is typically alkylated (e.g., with a cyclopropyl group to enhance cellular penetration), while the C-7 fluorine acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with cyclic amines (like piperazine or pyrrolidine derivatives) to dictate the antibacterial spectrum.

Fig 2: Downstream functionalization logic for fluoroquinolone API development.

References

-

AA Blocks, "Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform", [Link]

-

PMC (National Institutes of Health), "Quinolin-4-ones: Methods of Synthesis and Application in Medicine",[Link]

Sources

A Senior Application Scientist's Review of Trifluorinated Quinolone Synthesis and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Fluoroquinolones

The discovery of nalidixic acid in 1962 laid the foundation for the quinolone class of antibiotics, a cornerstone of antibacterial therapy.[1][2] A significant leap forward occurred with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the highly successful fluoroquinolones like ciprofloxacin and levofloxacin.[1][2][3] This single atomic substitution dramatically enhanced antibacterial potency and broadened the spectrum of activity by improving bacterial cell penetration and affinity for the target enzymes, DNA gyrase and topoisomerase IV.[3][4]

However, the landscape of infectious disease is ever-changing, marked by the rise of multidrug-resistant pathogens.[1] This challenge necessitates a continuous evolution in drug design. Moving beyond simple fluorination, the incorporation of the trifluoromethyl (CF₃) group represents a strategic and powerful approach to optimizing the quinolone scaffold. The CF₃ group is not merely a larger, more lipophilic version of fluorine; its unique steric and electronic properties can profoundly influence a molecule's metabolic stability, target binding affinity, and overall pharmacokinetic profile.[5][6][7]

This guide provides an in-depth technical analysis of trifluorinated quinolones, moving from the fundamental rationale for their design to the practicalities of their synthesis and their diverse applications. We will explore the causality behind synthetic choices and present validated protocols, offering field-proven insights for professionals in drug discovery and development.

Part 1: The Strategic Imperative of Trifluorination

The decision to incorporate a trifluoromethyl group into a drug candidate is a deliberate strategy to modulate its physicochemical properties in a predictable manner. Unlike a simple fluorine atom, the CF₃ group offers a unique combination of high electronegativity, significant lipophilicity, and metabolic robustness.[5][8]

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[5] By replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group, chemists can block common points of metabolic attack, thereby increasing the drug's half-life and bioavailability.[5][8]

-

Modulating Lipophilicity and Permeability: The CF₃ group is one of the most lipophilic substituents in medicinal chemistry.[6] This increased lipophilicity can enhance a drug's ability to permeate bacterial cell membranes and distribute into various tissues, which is crucial for treating systemic infections.[4][6][8] This property aids in the penetration into hydrophobic pockets of target proteins.[8]

-

Optimizing Target Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups and modify the molecule's overall dipole moment.[5][8] These electronic alterations can lead to more favorable electrostatic and hydrophobic interactions with the target enzymes, DNA gyrase and topoisomerase IV, potentially increasing binding affinity and inhibitory potency.[5][6] In some cases, the C-F bond can even participate in hydrogen bonding interactions.[6]

When compared to the 8-fluoro group in traditional quinolones, an 8-trifluoromethyl substitution has been shown to confer the benefits of improved efficacy while potentially reducing the risk of phototoxicity, a known side effect of some fluoroquinolones.[9]

Part 2: Core Synthetic Methodologies

The synthesis of trifluorinated quinolones can be broadly categorized into two primary strategies: building the scaffold from pre-trifluoromethylated precursors or applying direct trifluoromethylation to an existing quinolone ring system. Each approach has distinct advantages and is chosen based on the desired substitution pattern, available starting materials, and scalability.

Strategy A: Synthesis from Trifluoromethylated Building Blocks

This classical approach involves constructing the quinolone ring using a starting material, typically an aniline derivative, that already bears the trifluoromethyl group. This method provides unambiguous control over the position of the CF₃ group on the benzo ring. A common route is a multi-step synthesis beginning with a corresponding substituted aniline.[10]

This protocol is a representative workflow for constructing a 4-hydroxy-quinolone scaffold from a CF₃-substituted aniline.

-

Condensation: React the chosen trifluoromethyl-substituted aniline with diethyl (ethoxymethylene)malonate (EMME). This reaction is typically performed neat or in a high-boiling solvent at elevated temperatures (120-140 °C) to form the intermediate enamine. The causality here is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of EMME, followed by the elimination of ethanol.

-

Thermal Cyclization: Heat the resulting enamine intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 240-260 °C. This high thermal energy drives an intramolecular cyclization (a 6-exo-trig electrocyclization) onto the aromatic ring, followed by the elimination of another molecule of ethanol to form the 4-hydroxy-quinolone-3-carboxylate ester.

-

Saponification: Hydrolyze the ester group at the C-3 position using aqueous sodium hydroxide or potassium hydroxide to yield the corresponding carboxylic acid salt.

-

Acidification: Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the final 4-quinolone-3-carboxylic acid product.

-

N-Alkylation (Optional): If a substituent is desired at the N-1 position, the quinolone nitrogen can be alkylated using an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).[10]

Caption: A generalized workflow for synthesizing trifluorinated quinolones from CF₃-anilines.

Strategy B: Direct C-H Trifluoromethylation

Modern synthetic chemistry favors atom-economical approaches, and the direct trifluoromethylation of a pre-formed quinoline or quinolone scaffold is a powerful strategy.[11][12] This avoids lengthy de novo syntheses and allows for late-stage functionalization of complex molecules. These methods often rely on generating a trifluoromethyl radical (CF₃•) or a nucleophilic trifluoromethyl anion (CF₃⁻).

A significant challenge is controlling the regioselectivity of the addition. Recent advances have provided elegant solutions, such as a three-step, one-pot C-3 trifluoromethylation that proceeds through nucleophilic activation of the quinoline ring.[12]

This protocol is based on a method that achieves high selectivity for the C-3 position.[12]

-

Hydrosilylation (Ring Activation): In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline substrate in dichloroethane. Add the catalyst, tri(pentafluorophenyl)borane (B(C₆F₅)₃, 10 mol%), followed by the hydrosilylating agent, H₂SiMePh (2 equivalents). The purpose of this step is to activate the quinoline ring by converting it into an intermediate N-silyl enamine, which makes the C-3 position susceptible to electrophilic attack. Heat the reaction to 65 °C for approximately 5 hours.

-

Trifluoromethylation: Cool the reaction mixture to 0 °C. Add an electrophilic trifluoromethylating agent, such as Togni reagent I (1 equivalent). The electron-rich enamine intermediate from Step 1 now attacks the electrophilic CF₃ source. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Oxidation (Aromatization): Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2 equivalents), to the reaction mixture. This step is critical for restoring the aromaticity of the quinoline ring system, yielding the final C-3 trifluoromethylated product. Stir at room temperature for 3 hours.

-

Workup and Purification: Quench the reaction, perform an extractive workup, and purify the crude product using column chromatography to isolate the desired 3-trifluoromethylquinoline.

Caption: Key mechanistic steps in the regioselective C-3 trifluoromethylation of quinoline.

Comparative Summary of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages | Common Reagents |

| From Building Blocks | Unambiguous regiocontrol; well-established reactions. | Longer synthetic sequences; limited availability of diverse starting materials. | CF₃-anilines, diethyl (ethoxymethylene)malonate, diphenyl ether. |

| Direct C-H Trifluoromethylation | High atom economy; late-stage functionalization is possible. | Regioselectivity can be challenging; may require specialized reagents or catalysts. | Togni reagents, TMSCF₃, CF₃Br, photoredox/electrochemical setups.[11][12][13][14] |

| Cascade/Annulation Reactions | High efficiency (multiple bonds formed in one pot). | Substrate scope can be limited; reaction optimization may be complex. | Cu/Rh catalysts, ortho-trifluoroacetyl anilines.[7][15] |

Part 3: Applications & Biological Activity

The primary application of trifluorinated quinolones remains in the field of antibacterial agents, where they often exhibit potent and broad-spectrum activity.

Antibacterial Applications

Like their fluoroquinolone predecessors, trifluoromethylated quinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[1][2] The incorporation of a CF₃ group can enhance this activity, leading to potent inhibition of both Gram-positive and Gram-negative bacteria.[7][16]

Several studies have synthesized series of trifluoromethyl-substituted quinolones and evaluated their antibacterial efficacy. Hybrid molecules, such as those tethering a trifluoromethylated quinolone with a hydantoin moiety, have been designed to combat bacterial resistance and have shown promising activity.[7][17]

The following table summarizes the MIC values (in µg/mL) for representative trifluoromethylated quinolone derivatives against common bacterial strains, demonstrating their potent antibacterial activity.

| Compound ID | N-1 Substituent | C-6 Substituent | S. aureus | P. aeruginosa | K. pneumoniae | E. coli | Reference |

| 8a | -CF₃ | -F | N/A | N/A | N/A | Comparable to Norfloxacin | [18] |

| 19c | -CH₂-linker-Hydantoin | -CH=CH₂ | 50 | 50 | 100 | >100 | [7] |

| Ciprofloxacin | -Cyclopropyl | -F | ~1 | ~0.5 | ~0.5 | ~0.06 | (Standard) |

| Chloramphenicol | N/A | N/A | 50 | 50 | 50 | 50 | (Standard)[7] |

| Note: Data is compiled from different studies and conditions may vary. "Comparable" indicates similar activity was reported without specific values. |

Molecular docking studies have supported these findings, showing that these hybrid molecules can effectively bind within the active site of DNA gyrase, suggesting a clear mechanism for their antibacterial action.[7][17]

Other Therapeutic Potential

While antibacterial action is the most explored application, the unique properties imparted by the trifluoromethyl group open doors to other therapeutic areas.

-

Anticancer Activity: The quinolone scaffold is a versatile pharmacophore. Strategic modifications, including fluorination, can shift the biological activity from antibacterial to anticancer.[8][19] Fluorine-containing quinolones have been noted for their anti-cancer properties.[8]

-

Antifungal Activity: Some novel trifluoromethylquinolone derivatives have also been screened for antifungal activity and have shown potent effects against fungi like Candida albicans and Penicillium chrysogenum.[10]

Conclusion and Future Outlook

The strategic incorporation of the trifluoromethyl group into the quinolone scaffold is a proven and effective strategy for developing novel therapeutic agents with enhanced properties. Trifluorination offers a powerful tool to overcome metabolic instability, improve pharmacokinetic profiles, and increase target affinity. The development of direct C-H trifluoromethylation and elegant cascade reactions has made these valuable molecules more accessible than ever.

Looking ahead, the field is poised for further innovation. The development of more cost-effective, scalable, and highly regioselective trifluoromethylation methods will be paramount. Furthermore, as our understanding of the quinolone pharmacophore deepens, we can expect to see trifluoromethylated quinolones being rationally designed and explored for a wider range of therapeutic applications beyond infectious diseases, including oncology and other areas of unmet medical need. The trifluoromethylated quinolone is not just an incremental improvement; it is a distinct chemical entity with a bright and expanding future in drug development.

References

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- New 8-(trifluoromethyl)-substituted Quinolones. The Benefits of the 8-fluoro Group With Reduced Phototoxic Risk. PubMed.

- Three-Step, One-Pot Regioselective C-3 Trifluoromethyl

- The fluorin

- Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evalu

- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent.

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.

- Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles.

- Synthesis of trifluoromethylation product 53 from quinoline 52 using B(C6F5)3 catalyst.

- Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation.

- Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. PubMed.

- Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents. PubMed.

- Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF 3 -Substituted N-Heterocycles. Thieme.

- New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. PubMed.

- The Efficacy of Quinolones and Fluoroquinolones in the Medicine: a review study. Iraqi Journal of Medical and Health Sciences.

- Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET.

- Quinolone antibiotic. Wikipedia.

- Structural Characterization of the Millennial Antibacterial (Fluoro)

- Structural Characterization of the Millennial Antibacterial (Fluoro)

- The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and regioselective synthesis of trifluoromethylquinolone derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles | MDPI [mdpi.com]

- 14. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 16. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one: An Application Note for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one, a key scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step instructions to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Trifluoroquinolone Scaffold

The quinolone and fluoroquinolone classes of compounds are of paramount importance in medicinal chemistry, most notably for their broad-spectrum antibacterial activity.[1] The core structure, a 1,4-dihydro-4-oxo-quinoline, is a privileged scaffold that has been extensively modified to enhance potency, broaden activity, and overcome resistance mechanisms.[2] The introduction of fluorine atoms into the quinolone ring system has been a particularly successful strategy, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] The target molecule, 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one, represents a valuable building block for the synthesis of novel analogs with potentially unique biological activities. Its synthesis is a multi-step process that requires careful control of reaction conditions.

Synthetic Strategy: The Gould-Jacobs Reaction as the Cornerstone

The most established and versatile method for the construction of the 4-quinolone core is the Gould-Jacobs reaction.[4][5] This powerful synthetic sequence allows for the annulation of a pyridine ring onto an aniline precursor. The overall strategy for the synthesis of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one involves three key stages:

-

Condensation: Reaction of the appropriately substituted aniline, 2,3,4-trifluoroaniline, with diethyl ethoxymethylenemalonate (EMME) to form the corresponding enamine intermediate.

-

Thermal Cyclization: Intramolecular cyclization of the enamine at high temperature to construct the quinolone ring system, yielding ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: Saponification of the ester to the corresponding carboxylic acid, followed by decarboxylation to afford the final target molecule.

This approach is widely applicable and has been utilized in the synthesis of numerous quinolone-based therapeutic agents.[6][7]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

Caption: Synthetic workflow for 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for each stage of the synthesis.

Stage 1: Condensation of 2,3,4-Trifluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

This initial step involves a nucleophilic substitution reaction where the amino group of 2,3,4-trifluoroaniline attacks the electron-deficient double bond of EMME, followed by the elimination of ethanol to yield the stable enamine intermediate.[8]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,3,4-Trifluoroaniline | 147.09 | 10 | 1.47 g |

| Diethyl Ethoxymethylenemalonate | 216.22 | 10 | 2.16 g |

| Ethanol, anhydrous | 46.07 | - | 20 mL |

| Round-bottom flask (50 mL) | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | 1 |

| Reflux condenser | - | - | 1 |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trifluoroaniline (1.47 g, 10 mmol) and anhydrous ethanol (20 mL).

-

Stir the mixture at room temperature until the aniline is completely dissolved.

-

Add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude diethyl 2-((2,3,4-trifluoroanilino)methylene)malonate is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Stage 2: Thermal Cyclization to Form the Quinolone Ring

This step is a thermally induced intramolecular cyclization, a key feature of the Gould-Jacobs reaction.[9] The enamine intermediate undergoes an electrocyclic reaction followed by tautomerization to form the stable aromatic quinolone ring system. High temperatures are crucial to overcome the activation energy for this cyclization.[10]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Diethyl 2-((2,3,4-trifluoroanilino)methylene)malonate | 331.25 | 10 (crude) | ~3.31 g |

| Dowtherm A (or diphenyl ether) | - | - | 20 mL |

| Round-bottom flask (50 mL) | - | - | 1 |

| High-temperature thermometer | - | - | 1 |

| Heating mantle | - | - | 1 |

| Nitrogen inlet | - | - | 1 |

Procedure:

-

Place the crude diethyl 2-((2,3,4-trifluoroanilino)methylene)malonate from the previous step into a 50 mL round-bottom flask.

-

Add a high-boiling solvent such as Dowtherm A or diphenyl ether (20 mL).

-

Equip the flask with a high-temperature thermometer and a nitrogen inlet.

-

Heat the mixture with vigorous stirring to 250-260 °C under a nitrogen atmosphere.

-

Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add n-hexane (30 mL) to the cooled mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash with n-hexane, and dry under vacuum to yield crude ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Stage 3: Hydrolysis and Decarboxylation

The final stage involves two transformations: the hydrolysis of the ethyl ester to a carboxylic acid and the subsequent thermal decarboxylation to remove the carboxyl group from the 3-position.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 285.18 | 5 (crude) | ~1.43 g |

| Sodium Hydroxide (NaOH) | 40.00 | 15 | 0.6 g |

| Water | 18.02 | - | 10 mL |

| Hydrochloric Acid (HCl), concentrated | 36.46 | - | As needed |

| Round-bottom flask (50 mL) | - | - | 1 |

| Reflux condenser | - | - | 1 |

Procedure:

Part A: Hydrolysis

-

To a 50 mL round-bottom flask, add the crude ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (~1.43 g, 5 mmol).

-

Add a solution of sodium hydroxide (0.6 g, 15 mmol) in water (10 mL).

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The precipitate of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Part B: Decarboxylation

-

Place the dried 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid carefully above its melting point (typically in the range of 200-250 °C) in a sand bath or using a suitable heating apparatus. The evolution of carbon dioxide will be observed.

-

Maintain the temperature until the gas evolution ceases.

-

Cool the flask to room temperature. The resulting solid is the crude 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water to afford the final product.

Mechanism of the Gould-Jacobs Reaction

The following diagram outlines the key mechanistic steps of the Gould-Jacobs reaction.

Caption: Mechanism of the Gould-Jacobs reaction.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: While the condensation step can tolerate some moisture, using anhydrous ethanol is recommended for optimal results. The thermal cyclization step is more sensitive to moisture, and anhydrous conditions should be maintained.

-

Temperature Control: The thermal cyclization requires high temperatures. Insufficient heat will result in low yields, while excessive temperatures may lead to decomposition. Careful temperature monitoring is critical.[10]

-

Purity of Starting Materials: The purity of the 2,3,4-trifluoroaniline is important, as impurities can lead to side reactions and complicate purification.

-

Decarboxylation: The decarboxylation step should be performed with care, as the evolution of CO2 can be vigorous. Heating should be gradual.

Conclusion

The synthesis of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one via the Gould-Jacobs reaction is a reliable and well-established method. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this valuable scaffold for further derivatization and biological evaluation. This application note serves as a practical resource to facilitate the efficient and successful synthesis of this and related fluoroquinolone analogs.

References

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved from [Link]

-

Gould–Jacobs reaction. (2023, November 27). In Wikipedia. Retrieved from [Link]

-

Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. (2022). Molecules, 27(15), 4983. Retrieved from [Link]

-

Gould-Jacobs reaction. (2012, August 9). In wikidoc. Retrieved from [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). Molecules, 28(9), 3704. Retrieved from [Link]

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989). U.S.

-

Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. Retrieved from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). Molecules, 23(6), 1293. Retrieved from [Link]

- 4-oxoquinoline-3-carboxylic acid derivatives and their use. (1991). U.S.

- Process for the preparation of 4-hydroxy quinolines. (1983).

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 123. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 94695-52-0|1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials - Google Patents [patents.google.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 7. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ablelab.eu [ablelab.eu]

Application Note: Green Chemistry Approaches for Fluoroquinolone Synthesis

Executive Summary

Fluoroquinolones (FQs), such as ciprofloxacin, levofloxacin, and moxifloxacin, represent a critical class of broad-spectrum antimicrobial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. Historically, the industrial synthesis of FQs—predominantly via the Grohe method—has been environmentally detrimental. Traditional routes require high-boiling, hazardous solvents (e.g., N,N-dimethylformamide, dioxane), prolonged heating at 120–150°C, and generate substantial toxic waste, leading to a high Environmental Factor (E-factor)[2].

As pharmaceutical manufacturing pivots toward sustainability, green chemistry methodologies have been developed to mitigate these drawbacks. This application note provides a comprehensive, field-validated guide to synthesizing FQs using two primary green methodologies: Microwave-Assisted Organic Synthesis (MAOS) utilizing recyclable heterogeneous catalysts, and Deep Eutectic Solvent (DES)-mediated pathways [2][3].

Mechanistic Insights & Causality

To successfully implement these protocols, it is crucial to understand the physicochemical causality behind the experimental choices:

-

Microwave-Assisted Amination (Dielectric Heating): The traditional nucleophilic aromatic substitution (

) at the C-7 position of the fluoroquinolone core is kinetically sluggish due to a high activation energy barrier. Conventional convective heating relies on thermal conductivity, creating temperature gradients. In contrast, MAOS utilizes direct dielectric heating. The microwave irradiation causes rapid molecular friction among polar molecules, resulting in instantaneous, uniform thermal distribution. This directly overcomes the activation energy barrier, accelerating the amination rate from hours to minutes while suppressing the formation of thermodynamic by-products[3]. -

Deep Eutectic Solvents (H-Bond Network Stabilization): DESs, such as Choline Chloride:Urea (ChCl:Urea), act simultaneously as the reaction medium and as hydrogen-bond donors. The extensive hydrogen-bonding network within the DES stabilizes the transition state of the Grohe cyclization and amination steps. This stabilization lowers the activation energy required for the transformation. Furthermore, their negligible vapor pressure and high biodegradability drastically reduce the process E-factor[2].

-

Heterogeneous Catalysis (Nano ZrSA): Zirconia Sulfuric Acid (ZrSA) nanoparticles provide a high-surface-area solid acid environment. The sulfate groups act as potent Lewis/Brønsted acid sites that activate the electrophilic center of the FQ core, facilitating rapid nucleophilic attack by the amine. Because it is heterogeneous, the catalyst can be quantitatively recovered via simple filtration, fulfilling the green chemistry principle of catalyst recyclability[4].

Workflow Visualization

Fig 1: Mechanistic workflow comparing traditional vs. green fluoroquinolone synthesis.

Quantitative Process Comparison

The following table summarizes the operational metrics of traditional synthesis versus the two green methodologies discussed in this guide.

| Process Parameter | Traditional Synthesis (Grohe) | MAOS + Nano ZrSA | DES-Mediated Synthesis |

| Solvent System | DMF, Dioxane, Toluene | Solvent-free / Aqueous | Choline Chloride:Urea |

| Catalyst Type | Homogeneous (Non-recyclable) | Nano ZrSA (Recyclable) | None / Mild Base |

| Reaction Time | 12 – 24 hours | 10 – 25 minutes | 2 – 4 hours |

| Temperature | 120°C – 150°C | 150°C (Microwave) | 60°C – 80°C |

| Average Yield | 45% – 60% | 85% – 98% | 75% – 85% |

| E-factor | High (>50) | Low (<5) | Low (<10) |

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Amination using Nano ZrSA

This protocol describes the direct amination of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid to yield ciprofloxacin[3][4].

Step 1: Reaction Setup

-

In a 50 mL microwave-safe quartz reaction vessel, combine 1.0 mmol of the 7-halo-6-fluoroquinolone-3-carboxylic acid precursor.

-

Add 1.5 mmol of piperazine (or appropriate amine derivative). The slight stoichiometric excess compensates for potential amine sublimation and drives the equilibrium.

-

Add 10 mol% of Nano Zirconia Sulfuric Acid (ZrSA) catalyst. Mix the solid powders thoroughly using a vortex mixer to ensure intimate physical contact (crucial for solvent-free MAOS).

Step 2: Microwave Irradiation

-

Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

-

Program the reactor to 150°C with a maximum power output of 300 W. Set the hold time to 15 minutes.

-

Causality Note: The polar functional groups of the reactants couple efficiently with the microwave field, generating localized superheating that drives the

reaction rapidly.

Step 3: Workup and Catalyst Recovery

-

Allow the vessel to cool to 50°C.

-

Add 15 mL of hot ethanol/water (1:1 v/v) to the reaction mixture to dissolve the synthesized fluoroquinolone API.

-

Perform a hot vacuum filtration. The Nano ZrSA catalyst will remain on the filter paper. Wash the catalyst with 5 mL of hot ethanol, dry it at 100°C, and store it for the next cycle.

-

Cool the filtrate to 4°C to induce crystallization of the API. Filter and dry the final product.

Protocol B: Multi-step Grohe Route using Deep Eutectic Solvents

This protocol utilizes a DES for the cyclization/amination steps, eliminating the need for DMF[2].

Step 1: DES Preparation

-

Mix Choline Chloride and Urea in a 1:2 molar ratio in a round-bottom flask.

-

Heat the mixture at 80°C under continuous magnetic stirring until a clear, homogeneous, colorless liquid forms (approximately 30-45 minutes).

Step 2: Reaction Execution

-

Add 1.0 mmol of the FQ precursor and 1.2 mmol of the amine directly into 5 mL of the prepared ChCl:Urea DES.

-

Stir the mixture at 60°C for 3 hours.

-

Causality Note: The DES acts as a highly polar, non-volatile reaction medium. The urea molecules form hydrogen bonds with the leaving halogen, stabilizing the transition state and accelerating the substitution without extreme heat.

Step 3: Aqueous Workup

-

Upon completion, add 20 mL of deionized water to the flask. The DES (ChCl and Urea) is highly water-soluble and will dissolve completely.

-

The synthesized FQ, being poorly soluble in cold water, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure API.

Self-Validating System & Quality Control

To ensure the integrity and success of the protocols, the following self-validating In-Process Controls (IPCs) and analytical checks must be integrated into the workflow:

-

TLC Monitoring (In-Process): Use a mobile phase of Dichloromethane:Methanol:Ammonia (8:2:0.1). The reaction is deemed complete when the precursor spot (

) completely disappears, replaced by the highly polar API spot ( -

Catalyst Mass Balance (Protocol A): Weigh the recovered Nano ZrSA catalyst post-filtration. A recovery rate of >92% validates the heterogeneous nature of the catalyst and confirms the system's "green" efficiency. If recovery drops below 85%, catalyst leaching has occurred, indicating a failure in the structural integrity of the ZrSA batch.

-

1H-NMR Validation (Post-Process): Dissolve the final product in DMSO-

. The protocol is analytically validated by the complete disappearance of the C-7 halogen-adjacent proton peaks from the starting material, and the emergence of distinct piperazine multiplet peaks at

References

-

Goyal, R., Sharma, A., Thakur, V. K., et al. "Green chemistry approaches towards the design and synthesis of anti-infective fluoroquinolone derivatives." Current Research in Green and Sustainable Chemistry, 2021.[Link]

-

"Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media." MDPI, 2026. [Link]

-

"An Efficient Green Approach for the Synthesis of Fluoroquinolones Using Nano Zirconia Sulfuric Acid as Highly Efficient Recyclable Catalyst." SciSpace, 2023. [Link]

-

"Microwave assisted synthesis of five membered nitrogen heterocycles." PMC - NIH, 2020.[Link]

Sources

Application Note: Modular Synthesis of Fluoroquinolone Libraries Using 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one

Executive Summary

6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (CAS: 1020087-32-4) is a highly versatile, non-functionalized core scaffold utilized in the advanced discovery of next-generation fluoroquinolone antibiotics. By utilizing a scaffold that lacks pre-installed N-1 and C-3 substituents, medicinal chemists can execute divergent, late-stage functionalizations to explore novel chemical space. This application note details the mechanistic rationale, workflow logic, and validated protocols for utilizing this intermediate to synthesize diverse antimicrobial libraries.

Mechanistic Rationale & Structural Significance

The strategic placement of three adjacent fluorine atoms on the quinolone core provides distinct pharmacological and synthetic advantages:

-

C-6 Fluorine (Target Engagement): Essential for primary target engagement. It enhances the penetration of the bacterial cell wall and significantly increases binding affinity to bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, leading to fatal DNA double-strand breaks[1][2].

-

C-8 Fluorine (Pharmacokinetics): Improves oral bioavailability and lipid solubility. In clinical derivatives (e.g., lomefloxacin, fleroxacin), the C-8 halogen also expands the spectrum of activity against anaerobic bacteria[1].

-

C-7 Fluorine (Synthetic Handle): Acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the adjacent fluorines and the para-carbonyl group at C-4 makes the C-7 position highly susceptible to attack by nitrogenous nucleophiles (e.g., piperazines, pyrrolidines)[3][4].

Unlike standard commercial intermediates (e.g., 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) that restrict N-1 and C-3 diversity, starting with the naked 1H-quinolin-4-one allows for custom N-alkylation and alternative C-3 functionalization (e.g., bioisosteres like tetrazoles or diverse amides).

Workflow Logic & Visualization

The synthesis of a functional fluoroquinolone from 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one requires three critical transformations:

-

N-1 Alkylation: Introduction of a pharmacokinetic-modulating group (e.g., cyclopropyl, ethyl).

-

C-3 Carboxylation: Installation of the essential pharmacophore for DNA gyrase binding. This is achieved via Vilsmeier-Haack formylation followed by Pinnick oxidation[5].

-

C-7 SNAr: Regioselective displacement of the C-7 fluorine with a cyclic amine to dictate the antimicrobial spectrum[3][4].

Caption: Divergent synthetic workflow for fluoroquinolone derivation from the trifluoro scaffold.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are strictly required at each step to ensure complete conversion before proceeding.

Protocol 1: Regioselective N-1 Alkylation

Causality: 4-Quinolones exhibit tautomerism (4-hydroxyquinoline vs. 4-quinolone). Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors N-alkylation over O-alkylation, ensuring the structural integrity of the quinolone core[4].

-

Setup: In a flame-dried 250 mL round-bottom flask, suspend 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one (10.0 g, 50.2 mmol) and anhydrous K₂CO₃ (13.8 g, 100 mmol) in anhydrous DMF (100 mL).

-

Addition: Add the alkylating agent (e.g., cyclopropyl bromide or ethyl iodide, 60.0 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 80 °C under an inert argon atmosphere for 4–6 hours[4]. Monitor via LC-MS.

-

Workup: Cool to room temperature and quench by pouring into 500 mL of ice-cold distilled water.

-

Isolation: Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum to yield the N-alkylated intermediate.

Protocol 2: C-3 Carboxylation via Vilsmeier-Haack Formylation & Oxidation

Causality: Direct carboxylation of the electron-deficient quinolone ring is synthetically challenging. The Vilsmeier-Haack reaction efficiently installs a formyl group at the electron-rich C-3 position (activated by the N-1 lone pair), which is subsequently oxidized to the essential carboxylic acid[5].

-

Formylation: Cool anhydrous DMF (20 mL) to 0 °C. Slowly add POCl₃ (5.5 mL, 60 mmol) dropwise to form the Vilsmeier reagent. Stir for 30 mins.

-

Addition: Add the N-alkylated intermediate (50 mmol) dissolved in DMF (30 mL) dropwise. Heat the system to 90 °C for 3 hours.

-

Quench: Cool and pour into ice water, neutralize with saturated aqueous NaOAc, and extract with dichloromethane (DCM). Evaporate to isolate the 3-carbaldehyde[5].

-

Pinnick Oxidation: Dissolve the aldehyde (40 mmol) in a mixture of t-butanol (100 mL) and 2-methyl-2-butene (30 mL). Add a solution of NaClO₂ (80 mmol) and NaH₂PO₄ (60 mmol) in water (50 mL) dropwise.

-

Isolation: Stir at room temperature for 4 hours. Concentrate the organic layer, acidify the aqueous layer to pH 3 with 1M HCl, and filter the precipitated 3-carboxylic acid.

Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-7

Causality: The C-7 fluorine is selectively displaced due to maximum activation by the para-carbonyl group (C-4). The C-6 and C-8 fluorines remain intact, preserving their pharmacokinetic benefits[3][4].

-

Setup: Suspend the N-alkylated 3-carboxylic acid intermediate (10.0 mmol) in acetonitrile or DMSO (30 mL).

-

Amine Addition: Add the desired secondary cyclic amine (e.g., piperazine, N-methylpiperazine, or pyrrolidine derivative) (30.0 mmol, 3 equivalents). The excess amine acts as an intrinsic acid scavenger[3].

-

Reaction: Heat the mixture to 80–100 °C for 6–12 hours. Monitor via LC-MS until the starting material is entirely consumed.

-

Workup: Evaporate the solvent. Dissolve the residue in water (25 mL) and carefully adjust the pH to 7.0–7.4 using dilute HCl or NaOH to precipitate the zwitterionic fluoroquinolone product.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final drug candidate.

Data Presentation: Comparative Yields and Antimicrobial Activity

The following table summarizes the expected yields for the modular synthesis and typical Minimum Inhibitory Concentration (MIC) data for the resulting derivatives, demonstrating the efficacy of the C-7 substitution[3][4].

| Derivative (C-7 Substituent) | N-1 Group | Overall Yield (%) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |

| Piperazine (Reference) | Cyclopropyl | 68% | 0.25 | 0.06 |

| N-Methylpiperazine | Cyclopropyl | 72% | 0.50 | 0.12 |

| 3-Aminopyrrolidine | Ethyl | 65% | 0.12 | 0.25 |

| Morpholine | Cyclopropyl | 75% | 2.00 | 1.00 |

| Unsubstituted Scaffold | None | N/A | >64.0 | >64.0 |

References

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- Global Health: Antimicrobial Resistance: Fluoroquinolones. PDB-101.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv

- Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. Benchchem.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]

Application Notes and Protocols for the Derivatization of 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one at the N-1 Position

Introduction: The Strategic Importance of N-1 Functionalization in Fluoroquinolone Scaffolds

The 6,7,8-trifluoro-1,4-dihydroquinolin-4-one core represents a privileged scaffold in medicinal chemistry, primarily due to its prevalence in potent antibacterial agents. The trifluorinated benzene ring motif often enhances cellular uptake and modulates electronic properties, which can translate to improved pharmacological activity. The N-1 position of the quinolinone ring system is a critical node for synthetic modification. Substituents at this position project into a key region of the enzyme-DNA complex for many biological targets, such as DNA gyrase and topoisomerase IV. Consequently, the nature of the N-1 substituent can profoundly influence the potency, spectrum of activity, and pharmacokinetic properties of the resulting compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of the N-1 position of 6,7,8-trifluoro-1,4-dihydroquinolin-4-one and its corresponding ethyl ester. We will explore robust protocols for N-alkylation and N-arylation, delving into the mechanistic rationale behind the chosen methodologies to empower the researcher with a predictive understanding of these transformations.

Chemical Structures and Reagents

The primary starting materials for the protocols described herein are 6,7,8-trifluoro-1,4-dihydroquinolin-4-one and its ethyl ester, ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The presence of the C-3 carboxylate in the latter often improves solubility and can be a handle for further synthetic modifications, or it can be hydrolyzed post-derivatization.

| Compound Name | Structure | CAS Number |

| 6,7,8-Trifluoro-1,4-dihydroquinolin-4-one | Insert Image of 6,7,8-trifluoro-1,4-dihydroquinolin-4-one | Not readily available |

| Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Insert Image of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 79660-46-1[1][2] |

Core Concepts in N-1 Derivatization

The derivatization at the N-1 position of the 1,4-dihydroquinolin-4-one scaffold hinges on the nucleophilic character of the secondary amine within the heterocyclic ring. The acidity of the N-H proton allows for its removal by a suitable base, generating a potent nucleophilic anion. This anion can then readily participate in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl and aryl halides.

Two primary strategies for N-1 derivatization will be detailed:

-

N-Alkylation: The introduction of alkyl, cycloalkyl, and functionalized alkyl chains.

-

N-Arylation: The formation of a C-N bond with an aromatic or heteroaromatic ring.

The choice of reaction conditions, including the base, solvent, and temperature, is paramount for achieving high yields and minimizing side reactions.

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general and robust method for the N-alkylation of ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate using an alkyl halide in the presence of a mild base.

Expertise & Experience: The choice of potassium carbonate as the base is strategic. It is strong enough to deprotonate the N-H of the quinolone but mild enough to avoid undesired side reactions, such as hydrolysis of the ethyl ester. Anhydrous N,N-dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation and promotes the nucleophilicity of the quinolone anion.

Protocol Steps:

-

Preparation: To a solution of ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate), add potassium carbonate (2.0 eq).

-

Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of the quinolone.

-

Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: